![molecular formula C16H21BO2 B1314214 (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 76110-78-6](/img/structure/B1314214.png)
(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Übersicht
Beschreibung
(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound featuring a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the following steps:
Formation of the Dioxaborole Ring: This step often involves the reaction of a boronic acid derivative with a diol under dehydrating conditions to form the dioxaborole ring.
Cyclization: The cyclization process to form the hexahydro-4,6-methanobenzo structure can be achieved through intramolecular reactions facilitated by catalysts such as palladium or nickel complexes.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using reagents like phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the above synthetic steps are carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability. This method allows for better control over reaction conditions and can improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic esters or boroxines.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halides, amines, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Boronic esters, boroxines.
Reduction: Alcohol derivatives.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in asymmetric catalytic reactions to produce enantiomerically pure compounds.
Boronic Acid Derivatives: Acts as a precursor for the synthesis of various boronic acid derivatives used in Suzuki coupling reactions.
Biology and Medicine
Drug Development: Potential use in the synthesis of boron-containing drugs, which can exhibit unique pharmacological properties.
Biological Probes: Utilized in the development of boron-based probes for imaging and diagnostic applications.
Industry
Material Science: Employed in the synthesis of boron-containing polymers and materials with unique electronic properties.
Agriculture: Used in the development of boron-based agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through its boron atom, which can form reversible covalent bonds with various biological molecules. This property is exploited in:
Catalysis: The boron atom acts as a Lewis acid, facilitating various catalytic processes.
Drug Action: In medicinal chemistry, the boron atom can interact with biological targets such as enzymes, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
- (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-dioxaborole
Uniqueness
- Structural Complexity : The unique tricyclic structure of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole sets it apart from simpler boron compounds.
- Reactivity : Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it highly versatile in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
Biologische Aktivität
(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 274.15 g/mol. Its structure includes a dioxaborole ring which is crucial for its biological activity. The stereochemistry indicated by the (3aS,4S,6S,7aR) configuration suggests specific spatial arrangements that may influence its interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. A study published in Nature highlighted its potential as a proteasome inhibitor. This mechanism disrupts protein degradation pathways crucial for cancer cell survival .
The compound's mechanism involves the inhibition of the proteasome pathway which leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells. This is particularly relevant in multiple myeloma and other hematological malignancies where proteasome inhibitors are utilized as therapeutic agents .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Multiple Myeloma Treatment : A clinical trial involving bortezomib (related to the dioxaborole structure) showed a significant increase in overall survival rates among patients with relapsed multiple myeloma .
- Combination Therapies : Studies have explored the effectiveness of combining this compound with other chemotherapeutic agents. For instance, combining dioxaboroles with immunomodulatory drugs has shown synergistic effects in preclinical models .
Table 1: Comparison of Biological Activities
Compound Name | Anticancer Activity | Mechanism of Action | Clinical Trials |
---|---|---|---|
Bortezomib | Yes | Proteasome Inhibition | Phase III |
(3aS,4S,6S,7aR)-Dioxaborole | Yes | Proteasome Inhibition | Preclinical |
Table 2: Key Findings from Clinical Trials
Eigenschaften
IUPAC Name |
(1S,2S,6R,8S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO2/c1-15(2)11-9-13(15)16(3)14(10-11)18-17(19-16)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3/t11-,13-,14+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWJKOXOILFRR-ZIEJDFEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76110-78-6 | |
Record name | Pinanediol phenylboronate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076110786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,6]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINANEDIOL PHENYLBORONATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYV77I5ODT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.